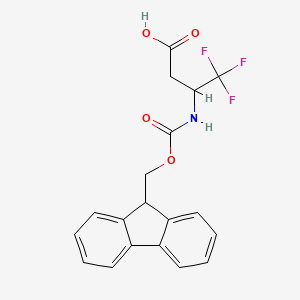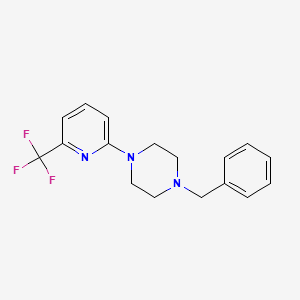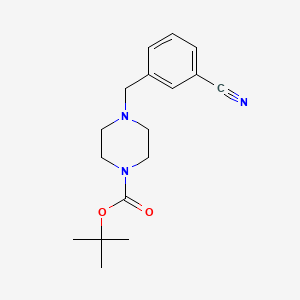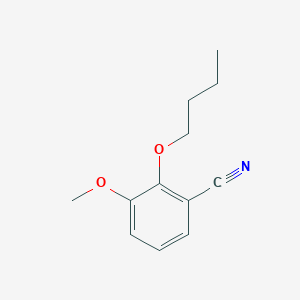
Prezatide monoacetate
Descripción general
Descripción
Es conocido por su papel en la estimulación de la producción de colágeno en la piel, lo que puede ayudar a reducir las arrugas y mejorar la condición de la piel . El compuesto se utiliza a menudo en productos cosméticos y para el cuidado de la piel debido a sus efectos beneficiosos sobre la salud de la piel.
Mecanismo De Acción
El Tripeptide-1 Acetato ejerce sus efectos a través de varios mecanismos:
Análisis Bioquímico
Biochemical Properties
Prezatide monoacetate plays a significant role in various biochemical reactions. It interacts with copper ions to form a stable complex, which is crucial for its biological activity . This complex enhances the synthesis and deposition of type I collagen and glycosaminoglycan, which are essential for maintaining skin elasticity, density, and firmness . Additionally, this compound increases the expression of matrix metalloproteinase-2 and tissue inhibitors of matrix metalloproteinases-1 and -2, suggesting its role in tissue remodeling .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It promotes keratinocyte proliferation, which is vital for skin regeneration and wound healing . The compound also exhibits antioxidant and angiogenic effects, modulating tissue remodeling during injury . Furthermore, this compound influences cell signaling pathways by increasing the synthesis of type I collagen and glycosaminoglycan, thereby enhancing skin elasticity and reducing photodamage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The copper complex formed by this compound increases the synthesis and deposition of type I collagen and glycosaminoglycan . It also enhances the expression of matrix metalloproteinase-2 and tissue inhibitors of matrix metalloproteinases-1 and -2, which play a role in tissue remodeling . The antioxidant activity of this compound is attributed to its ability to supply copper for superoxide dismutase, while its anti-inflammatory effects are due to the inhibition of iron release during injury .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its activity for extended periods, making it suitable for long-term studies . In vitro and in vivo studies have shown that this compound continues to promote keratinocyte proliferation and tissue remodeling over time . Its stability and degradation rates may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound promotes wound healing and tissue remodeling without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including inflammation and oxidative stress . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase, which utilizes copper supplied by this compound for its antioxidant activity . The compound also affects the metabolic flux of collagen and glycosaminoglycan synthesis, contributing to tissue remodeling and skin regeneration . Additionally, this compound influences the levels of various metabolites involved in oxidative stress and inflammation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound can pass through the stratum corneum, with its absorption being pH-dependent and highest at physiological pH . Once inside the cells, this compound forms a complex with copper ions, which facilitates its distribution to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Within the cells, this compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The precise localization of this compound ensures its optimal activity and function in promoting tissue remodeling and wound healing .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El Tripeptide-1 Acetato se puede sintetizar mediante la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso suele incluir los siguientes pasos:
Acoplamiento: El primer aminoácido se une a la resina.
Desprotección: Se elimina el grupo protector del aminoácido.
Acoplamiento: Se añade el siguiente aminoácido y se acopla a la cadena peptídica en crecimiento.
Repetición: Se repiten los pasos 2 y 3 hasta obtener la secuencia peptídica deseada.
Métodos de producción industrial
En entornos industriales, el Tripeptide-1 Acetato se produce utilizando sintetizadores de péptidos automatizados, que permiten la producción eficiente y escalable de péptidos. El proceso implica pasos similares a los de la SPPS, pero está optimizado para la producción a gran escala. El producto final se suele purificar utilizando cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza y calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El Tripeptide-1 Acetato se somete a diversas reacciones químicas, entre ellas:
Oxidación: El residuo de histidina se puede oxidar en determinadas condiciones.
Reducción: El péptido se puede reducir para romper los enlaces disulfuro si están presentes.
Sustitución: El residuo de lisina puede sufrir reacciones de sustitución con varios reactivos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Ditiotreitol (DTT) u otros agentes reductores.
Sustitución: Se pueden utilizar diversos agentes alquilantes para las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del residuo de histidina puede conducir a la formación de derivados de histidina, mientras que las reacciones de sustitución pueden dar lugar a residuos de lisina modificados .
Aplicaciones Científicas De Investigación
El Tripeptide-1 Acetato tiene una amplia gama de aplicaciones en investigación científica, entre ellas:
Química: Se utiliza como péptido modelo en diversos estudios químicos.
Biología: Se estudia por su papel en la señalización celular y la modulación de los factores de crecimiento.
Medicina: Se investiga por sus potenciales efectos terapéuticos en la cicatrización de heridas y la regeneración de la piel.
Industria: Se utiliza en productos cosméticos y para el cuidado de la piel por sus propiedades antienvejecimiento y de reparación de la piel
Comparación Con Compuestos Similares
Compuestos similares
- Biotinoyl tripeptide-1
- Nonapeptide-1
- Acetyltetrapeptide-11
- Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide
- Tripeptide-10 citrulline
- Acetyl hexapeptide-1
- L-Carnosina
- Copper peptide
- Tripeptide-3
Unicidad
El Tripeptide-1 Acetato es único debido a su secuencia específica de aminoácidos (glicina-histidina-lisina) y su capacidad para estimular la producción de colágeno. Esta propiedad lo hace particularmente valioso en aplicaciones cosméticas y para el cuidado de la piel, donde se utiliza para mejorar la textura de la piel y reducir los signos del envejecimiento .
Propiedades
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4.C2H4O2/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);1H3,(H,3,4)/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNUTAFMLGJBGV-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
49557-75-7 (Parent) | |
| Record name | Prezatide monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
400.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72957-37-0 | |
| Record name | L-Lysine, glycyl-L-histidyl-, monoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72957-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prezatide monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-(N-glycyl-L-histidyl)-L-lysine monoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREZATIDE MONOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AA809EUS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How was GHK identified as a potential therapeutic agent for Alzheimer's disease in this study?
A1: The researchers utilized a transcriptomic-based drug screening approach using the Connectivity Map database. This analysis identified GHK as a potential candidate capable of restoring the dysregulation observed in gene modules (M3 and M8) associated with Alzheimer's disease pathology across multiple brain regions. []
Q2: What evidence suggests a neuroprotective effect of GHK in the context of Alzheimer's disease?
A2: The study demonstrated that pretreatment with GHK provided a neuroprotective effect against amyloid-beta-induced injury in differentiated human neuron-like SH-SY5Y cells. This finding suggests GHK might have therapeutic potential in mitigating the neuronal damage associated with Alzheimer's disease. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine](/img/structure/B1322616.png)
![4-[4-(Benzyloxy)phenoxy]aniline](/img/structure/B1322617.png)


![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)
![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

